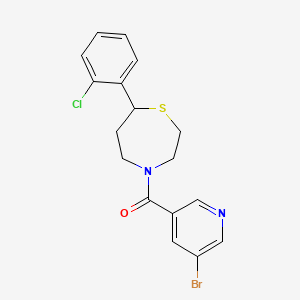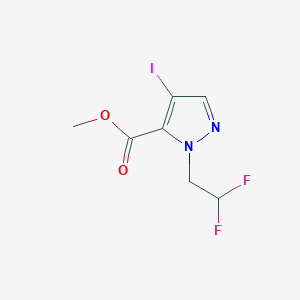
5-Chloropentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropentanamide is a chemical compound with the CAS Number: 2455-05-2 . It has a molecular weight of 135.59 . The IUPAC name for this compound is 5-chloropentanamide .
Molecular Structure Analysis
The InChI code for 5-Chloropentanamide is1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) . This indicates that the molecule contains 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
5-Chloropentanamide is a powder at room temperature . It has a melting point of 76-78 degrees Celsius .Scientific Research Applications
Anticancer Activity :
- 5-Fluorouracil, a compound with structural similarities to 5-Chloropentanamide, is widely used in cancer treatment. Advancements in understanding its mechanism have led to strategies that increase its anticancer activity, though drug resistance remains a significant challenge (Longley, Harkin, & Johnston, 2003).
Food Additive and Nutraceutical Applications :
- Chlorogenic acid, another structurally related compound, has roles as both a food additive and a nutraceutical, with applications in treating metabolic syndrome and other disorders. It demonstrates antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antitumor and Neuroprotective Effects :
- The study of chlorogenic acid's distribution in the rat brain and its neuroprotective effects suggests potential applications in treating neurobehavioral disorders and brain injuries. The compound's ability to cross the blood-brain barrier and its distribution in different brain tissues were also explored (Bai et al., 2023).
Psychiatric Disorder Treatment :
- Various serotonin (5-HT) uptake inhibitors, such as fluoxetine, have been extensively studied for their potential in treating psychiatric disorders. The research into these compounds provides a template for exploring similar applications for compounds like 5-Chloropentanamide (Wong, Bymaster, & Engleman, 1995).
Metabolic Syndrome and Obesity Treatment :
- 5-Caffeoylquinic acid, another related compound, has been studied for its effects on lipid metabolism, particularly in the context of diet-induced obesity. Its potential in modulating lipid and glucose metabolism indicates possible therapeutic applications for similar compounds (Huang et al., 2015).
Safety and Hazards
The safety information for 5-Chloropentanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Future Directions
Mechanism of Action
Target of Action
It is known that the mechanism of action of a compound is typically associated with its interaction with specific proteins or enzymes in the body
Mode of Action
The interaction of a compound with its targets often results in changes in cellular processes, which can lead to observable effects
Biochemical Pathways
The biochemical pathways affected by 5-Chloropentanamide are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes involved in the pathway
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body These properties can significantly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
These effects can be observed at the molecular level (e.g., changes in gene expression or protein function) and at the cellular level (e.g., changes in cell behavior or morphology)
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how effectively it interacts with its targets
properties
IUPAC Name |
5-chloropentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYSRLHGHNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-pentylpropane-1-sulfonamide](/img/structure/B2791869.png)

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)


![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)


